1,1,4,4-Tetraphenylbutane

Description

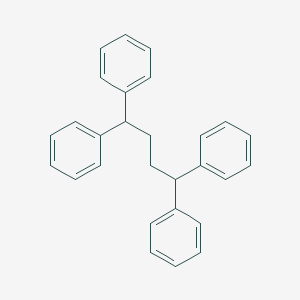

Structure

3D Structure

Properties

IUPAC Name |

1,4,4-triphenylbutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRPAXUFKAJVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163949 | |

| Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-64-3 | |

| Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Mechanistic Pathways Involving 1,1,4,4 Tetraphenylbutane and Its Derivatives

Preparative Methodologies for Substituted 1,1,4,4-Tetraphenylbutane Systems

The synthesis of substituted this compound systems is a field of study focused on creating molecules with highly specific three-dimensional arrangements and functionalities. These methods are crucial for developing chiral auxiliaries and specialized polymerization initiators.

(+)-(2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol, commonly known as TETROL, is a chiral host compound whose synthesis originates from the readily available chiral pool. It is a tartaric acid-derived compound, which allows for the direct incorporation of a defined stereochemistry into the final molecule. acs.org This C2-symmetric tetraol has demonstrated extensive utility in host-guest chemistry, where it can form crystalline inclusion compounds and exhibit selectivity in separating mixtures of structurally similar compounds. acs.orgresearchgate.net The butane (B89635) backbone of TETROL typically adopts a rigid anti-conformation, which is stabilized by hydrogen bonding among the hydroxyl groups. researchgate.net

The synthesis leverages the stereocenters of tartaric acid. A common approach for analogous structures, known as TADDOLs, involves the reaction of tartrate esters with Grignard reagents. researchgate.net This key step introduces the bulky phenyl groups, leading to the formation of the tetraphenylbutane framework with the hydroxyl groups arranged in a specific, chirally defined manner.

The C2-symmetric vicinal diol, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, is another important derivative that has found use as a chiral auxiliary and as a stable protecting group for boronic acids in asymmetric synthesis. researchgate.net Its preparation has been approached through several strategic routes.

Table 1: Synthetic Route to (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol from Dimethyl L-Tartrate

| Step | Description |

|---|---|

| 1 | Conversion of dimethyl L-tartrate through intermediate steps. |

| 2 | Introduction of phenyl groups via Grignard reaction. |

| 3 | Selective methylation of the tertiary hydroxyl groups. |

| 4 | Further transformations to yield the target diol. |

| 5 | Final purification. |

This route is valued for its straightforward approach to creating a new C2-symmetric vicinal diol. researchgate.net An alternative improved procedure for its synthesis has also been reported, highlighting its importance in organic synthesis. researchgate.net

A key strategy in the synthesis of 2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol involves the highly regioselective cyclosulfitation of (2R,3R)-1,1,4,4-tetraphenyl-butanetetraol. researchgate.net This step ingeniously achieves selective protection of the secondary hydroxyl groups while simultaneously preparing the tertiary hydroxyls for subsequent reactions. researchgate.net

The formation of cyclic sulfites from diols is a common synthetic transformation, typically achieved by reacting the diol with thionyl chloride. researchgate.net In the context of synthesizing this specific DMT, a facile method involves the oxidative cleavage of a benzylidene acetal as a key step. researchgate.net Interestingly, these sterically hindered diols have been observed to unusually form cyclic sulfites as the major product under methanesulfonylation reaction conditions. researchgate.net The process allows for the use of methanol as the methylating agent and a common alkali solution for the cleavage of the protecting group, making it a direct and practical synthesis method. researchgate.net

Derivatives of this compound are instrumental in the field of polymer science, particularly as difunctional initiators for living anionic polymerization. These initiators allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and specific block copolymer architectures. researchgate.net

1,4-Dilithio-1,1,4,4-tetraphenylbutane is a highly effective difunctional initiator. Its synthesis is achieved through the reaction of 1,1-diphenylethylene with lithium metal in a solvent mixture, typically tetrahydrofuran (THF) and benzene, at or below room temperature. researchgate.net This organolithium compound is soluble in nonpolar solvents like benzene, a critical property for its use in polymerization. researchgate.net

This initiator has proven successful in the living anionic polymerization of various monomers. Its performance and the microstructure of the resulting polymers are highly dependent on the solvent system used, as detailed in the table below.

Table 2: Polymerization Initiated by 1,4-Dilithio-1,1,4,4-tetraphenylbutane

| Monomer | Solvent System | Resulting Polymer | Key Characteristics |

|---|---|---|---|

| Butadiene | Diethyl Ether (DEE) | Polybutadiene (PBD) | High 1,2-microstructure content (>70%); Narrow polydispersity (Mw/Mn < 1.20). researchgate.net |

| Isoprene | Not specified | Polyisoprene | High 1,4-microstructure content (>90%), crucial for elastomeric properties. researchgate.net |

The unique capability of 1,4-dilithio-1,1,4,4-tetraphenylbutane to produce polyisoprene with a high 1,4- a high 1,4-microstructure distinguishes it from other dilithium initiators and underscores its importance in creating elastomeric block copolymers. researchgate.net

Formation of Organometallic this compound Initiators

Reaction Mechanisms Leading to this compound Formation

The synthesis of this compound is a direct consequence of the dimerization of 1,1-diphenylethylene. The nature of the initiating agent and the reaction conditions dictate the specific mechanistic pathway followed, leading to the formation of either the parent butane or its substituted derivatives.

Additive Dimerization of 1,1-Diphenylethylene via Fluorination

The reaction of 1,1-diphenylethylene with certain fluorinating agents can induce a unique additive dimerization, resulting in the formation of a difluorinated derivative of this compound. This process is distinct from simple addition of fluorine across the double bond and involves a more complex mechanistic route.

Research has shown that the fluorination of 1,1-diphenylethylene with lead tetrafluoride leads to the formation of 1,4-difluoro-1,1,4,4-tetraphenylbutane. The structure of this product suggests a mechanism that involves not only the formation of a carbon-carbon bond between two molecules of 1,1-diphenylethylene but also a molecular rearrangement.

A proposed mechanism for this transformation involves a free radical pathway initiated by the fluorinating agent. This process is believed to proceed through the formation of a radical intermediate that undergoes a 1,2-phenyl shift. This phenyl migration is a key step that facilitates the subsequent dimerization and eventual formation of the stable 1,4-difluoro-1,1,4,4-tetraphenylbutane product. While the existence of this reaction and the involvement of a free radical intermediate with phenyl migration have been discussed, the detailed, universally accepted step-by-step mechanism remains a subject of scientific exploration.

Dimerization of 1,1-Diphenylethylene Radical Anions

A well-studied pathway to this compound involves the dimerization of 1,1-diphenylethylene radical anions. This reaction is typically initiated by an electron transfer from an alkali metal, such as sodium, to 1,1-diphenylethylene.

The mechanism proceeds as follows:

Formation of the Radical Anion: An electron is transferred from a donor (e.g., sodium naphthalenide) to 1,1-diphenylethylene (D), forming the 1,1-diphenylethylene radical anion (D•⁻).

D + e⁻ → D•⁻

Dimerization: Two of these labile radical anions then combine in a bimolecular reaction to form a dimeric dianion, -C(Ph)₂-CH₂-CH₂-C(Ph)₂-. acs.org This dianion is the precursor to this compound.

2 D•⁻ → ⁻D-D⁻

Due to steric hindrance from the bulky phenyl groups, 1,1-diphenylethylene does not readily undergo head-to-tail polymerization, making the dimerization of its radical anions a favorable process. acs.org The kinetics of this dimerization have been investigated, revealing it to be a very rapid reaction.

Interactive Data Table: Kinetic Data for the Dimerization of 1,1-Diphenylethylene Radical Anions

| Parameter | Value | Solvent | Initiator System |

| Bimolecular Rate Constant | 2 to 3 x 10⁶ L mol⁻¹ s⁻¹ | Tetrahydrofuran | Naphthalene⁻ + 1,1-Diphenylethylene |

| Equilibrium Constant (Electron Transfer) | 20 | Tetrahydrofuran | Naphthalene⁻ + 1,1-Diphenylethylene |

| Equilibrium Constant (Electron Transfer) | 16 | Tetrahydrofuran | Terphenylene⁻ + 1,1-Diphenylethylene |

Data sourced from studies by M. Matsuda, J. Jagur-Grodzinski, and M. Szwarc. acs.org

Advanced Structural Elucidation and Analytical Characterization of 1,1,4,4 Tetraphenylbutane Compounds

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for the unambiguous determination of the solid-state structure of crystalline materials. For derivatives of 1,1,4,4-tetraphenylbutane, SCXRD has been crucial in elucidating the precise atomic arrangement, including the conformation of the flexible butane (B89635) backbone, the geometry of host-guest complexes, and the nature of non-covalent interactions that dictate the crystal packing. A notable example is the extensive crystallographic analysis of (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL), a chiral derivative that has demonstrated significant potential as a versatile host compound. researchgate.netresearchgate.net

Elucidation of Host-Guest Inclusion Complex Geometries

SCXRD is an unparalleled tool for visualizing the precise geometry of host-guest inclusion complexes in the solid state. Through the analysis of TETROL clathrates, it has been possible to determine the exact positioning of guest molecules within the host's crystalline lattice. These studies have shown that TETROL can form inclusion complexes with a wide array of guest molecules, including pyridines, methylpyridines, cyclohexanones, and various lactones and pyrrolidones. researchgate.netresearchgate.netacs.org

The host-guest stoichiometry, which can vary (e.g., 1:1 or 1:2), is definitively established through crystallographic analysis. researchgate.netresearchgate.net For instance, TETROL forms 1:1 inclusion complexes with cyclohexanone (B45756) and its methylated derivatives. researchgate.net The detailed structural data from SCXRD also reveals the specific intermolecular interactions, such as hydrogen bonds and C-H···π interactions, that stabilize the host-guest assembly. acs.org In some cases, the guest molecules are found to reside in discrete cavities within the host lattice, while in others, they occupy channels. researchgate.net

Intermolecular Hydrogen Bonding Networks and Crystal Packing

The crystal packing of this compound derivatives is governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role, especially in hydroxylated analogues like TETROL. In the crystalline structure of pure TETROL, the hydroxyl groups are oriented in a syn fashion and are interconnected through a cyclic, homodromic arrangement of O-H bonds. researchgate.net

Spectroscopic Investigations

Spectroscopic techniques provide valuable information about the structure and dynamics of molecules in various states of matter. For this compound compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for characterization in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of this compound compounds, ¹H and ¹³C NMR spectra provide characteristic signals that can be used to confirm the molecular structure. The chemical shifts, signal multiplicities, and integration values in a ¹H NMR spectrum offer a wealth of information about the electronic environment and connectivity of the protons in the molecule.

A significant application of ¹H NMR spectroscopy in the study of host-guest complexes is the determination of the host-to-guest ratio in solution. libretexts.org By comparing the integral values of well-resolved signals corresponding to the host and guest molecules, their relative stoichiometry can be accurately determined. libretexts.org For example, in a solution-state ¹H NMR spectrum of a TETROL inclusion complex, the ratio of the integrals for the aromatic protons of TETROL to the signals of the encapsulated guest molecule would allow for the calculation of the host:guest ratio. This method is particularly useful for complementing the stoichiometric information obtained from solid-state SCXRD analysis and for studying host-guest equilibria in solution. The changes in the chemical shifts of both the host and guest protons upon complexation can also provide insights into the mode of inclusion and the strength of the host-guest interactions. nih.gov

Chiral Discrimination via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the discrimination of enantiomers, a process crucial in stereochemistry. nih.govresearchgate.net Standard NMR is typically unable to distinguish between enantiomers as their spectral parameters are identical in an achiral environment. nih.gov Chiral discrimination by NMR is achieved by introducing a chiral auxiliary, such as a chiral solvating agent (CSA), which interacts with the enantiomers to form transient diastereomeric complexes. nih.govresearchgate.net These diastereomeric complexes have different physical properties and, consequently, distinct NMR spectra, allowing for both qualitative and quantitative analysis of the enantiomeric composition. nih.gov

The mechanism relies on the differential interactions between the CSA and each enantiomer, leading to non-equivalent chemical shifts (Δδ) for corresponding protons or other nuclei. The difference between these shifts for the two diastereomeric complexes is denoted as ΔΔδ, and a larger value signifies better discrimination. nih.gov While specific studies on the direct chiral discrimination of this compound are not prevalent, chiral derivatives of this compound, such as (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL), are themselves used as effective chiral hosts for recognizing and separating other molecules. researchgate.netresearchgate.net

The process involves preparing a solution containing the racemic or enantiomerically enriched analyte and the chiral solvating agent in a suitable deuterated solvent. The ¹H NMR spectrum of this mixture will ideally show separate signals for the protons of each enantiomer, enabling the determination of enantiomeric excess (ee) by integrating the corresponding peaks. researchgate.netbates.edu

| Analyte Proton | Chemical Shift (δ) of (R)-Enantiomer (ppm) | Chemical Shift (δ) of (S)-Enantiomer (ppm) | Chemical Shift Non-equivalence (ΔΔδ) (ppm) |

|---|---|---|---|

| Ha | 7.35 | 7.38 | 0.03 |

| Hb | 4.12 | 4.22 | 0.10 |

| Hc (CH₃) | 1.54 | 1.59 | 0.05 |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds without decomposition. vurup.skcore.ac.uk When coupled with a mass spectrometer (GC-MS), it provides a robust method for both the quantification and definitive identification of individual components within a mixture. researchgate.netnih.gov In the context of this compound compounds, particularly derivatives like TETROL that act as hosts in inclusion complexes, GC and GC-MS are essential for analyzing the composition of the guest molecules. researchgate.netacs.org

Following a competitive crystallization experiment where a host compound is exposed to a mixture of guest molecules, GC analysis is performed on the resulting solid complexes to determine which guests were selectively included and in what ratios. acs.org The solid complex is dissolved in a suitable solvent, and an aliquot is injected into the GC. The components are separated based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas like helium). acs.orgnfogm.no

The retention time (RT), the time it takes for a compound to travel through the column, is used for identification and quantification against standards. The MS detector fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for positive identification. nih.govrjptonline.org This dual detection capability makes GC-MS invaluable for confirming the identity of isomers and related compounds that may have similar retention times. researchgate.net

| Parameter | Value/Description |

|---|---|

| Instrument | Agilent 7890A GC with 5975C MS detector acs.org |

| Column | Agilent J&W GC Cyclosil-B (30 m x 0.25 mm) acs.org |

| Carrier Gas | Helium acs.org |

| Inlet Temperature | 250 °C acs.org |

| Temperature Program | Initial 60 °C (1 min), ramp 10 °C/min to 120 °C (1 min), ramp 5 °C/min to 157 °C (1 min) acs.org |

| Detector | Mass Spectrometer (MS) nih.govacs.org |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. ucr.edu For the study of this compound compounds and their inclusion complexes, the most pertinent techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.govxrfscientific.com These methods are widely applied to assess the thermal stability of materials, investigate phase transitions, and analyze compositional changes. unimelb.edu.auuniversallab.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Complex Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, often complementary, techniques for evaluating the thermal stability of host-guest complexes formed by derivatives of this compound. researchgate.netlabmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. unimelb.edu.auuniversallab.org When applied to a host-guest complex, a TGA thermogram will show a distinct mass loss step corresponding to the release (desolvation) of the guest molecule(s) upon heating. The onset temperature of this mass loss is a direct indicator of the thermal stability of the complex; a higher desolvation temperature implies stronger host-guest interactions. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. xrfscientific.comunimelb.edu.au A DSC thermogram reveals thermal transitions such as melting, crystallization, and solid-state transitions. universallab.org For a host-guest complex, an endothermic peak is observed that corresponds to the energy required to release the guest from the host lattice. The peak temperature of this endotherm provides information on the stability of the complex, with higher temperatures suggesting a more stable inclusion compound. researchgate.netacs.org Often, the results from TGA and DSC are correlated, where complexes showing higher desolvation temperatures in TGA also exhibit endothermic peaks at higher temperatures in DSC. researchgate.net

| Host-Guest Complex | TGA Onset of Mass Loss (°C) | DSC Endotherm Peak (°C) | Interpretation |

|---|---|---|---|

| TETROL·Guest A | 125 | 135 | Lower thermal stability |

| TETROL·Guest B | 150 | 162 | Moderate thermal stability |

| TETROL·Guest C | 180 | 191 | Higher thermal stability |

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comrsc.orgmdpi.com This method partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the entire crystal. mdpi.com By mapping various properties onto this surface, a detailed picture of the molecular environment and its non-covalent interactions, such as hydrogen bonds and π-π stacking, can be obtained. rsc.orgresearchgate.netnih.gov

A key property mapped onto the Hirshfeld surface is the normalized contact distance (d_norm). This function uses the van der Waals radii of the atoms to identify regions of close intermolecular contact, which are visualized as red spots on the surface, indicating interactions shorter than the sum of the van der Waals radii. nih.gov

Furthermore, the analysis generates a 2D "fingerprint plot," which is a histogram of the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. nih.gov This plot provides a quantitative summary of all intermolecular contacts in the crystal. By decomposing the fingerprint plot, the percentage contribution of each specific type of contact (e.g., H···H, O···H, C···H) to the total Hirshfeld surface area can be calculated. nih.govnih.gov This quantitative data is invaluable for understanding the forces that govern crystal packing and the stability of complexes formed by this compound derivatives. acs.org

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 28.2 |

| C···H / H···C | 15.8 |

| C···C | 5.1 |

| Other | 5.4 |

Computational and Theoretical Chemistry of 1,1,4,4 Tetraphenylbutane Systems

Molecular Dynamics and Geometry Optimization Studies

While specific molecular dynamics simulations for the parent 1,1,4,4-tetraphenylbutane are not readily found in the literature, the geometry of its derivatives has been extensively characterized, primarily through single-crystal X-ray diffraction (SCXRD) analyses. These experimental studies provide a solid foundation for understanding the molecule's structural properties. For instance, the tartaric acid-derived host compound, (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL), has been a subject of numerous crystallographic studies.

These analyses reveal that the butane (B89635) backbone of TETROL often adopts a relatively rigid anti-conformation. This geometry is a crucial factor in the formation of its host-guest complexes. The structural parameters obtained from SCXRD, such as bond lengths, bond angles, and torsion angles, serve as benchmarks for geometry optimization studies using computational methods. These computational optimizations, typically performed using density functional theory (DFT) or other quantum mechanical methods, can further refine the understanding of the molecule's preferred three-dimensional structure in the absence of crystal packing forces.

In the context of its derivatives that form clathrates, the geometry of the host molecule is often found to exhibit significant pseudosymmetry. For example, in the crystal structure of a TETROL complex, the host molecules can display pseudo-C2 symmetry, with the rotation axes bisecting their central C–C bonds. This symmetry, or near-symmetry, plays a role in the organization of the host molecules in the crystal lattice and the nature of the cavities available for guest encapsulation.

Conformational Landscapes of this compound Derivatives

The conformational landscape of this compound derivatives is a key determinant of their ability to form inclusion compounds. The flexibility of the butane backbone, combined with the steric bulk of the four phenyl groups, gives rise to a variety of possible conformations. However, in the solid state, particularly when forming clathrates, these molecules tend to adopt specific, ordered conformations.

For derivatives like TETROL, the conformation is stabilized by intramolecular interactions, such as hydrogen bonding between the hydroxyl groups. This leads to a more rigid structure that is pre-organized for guest binding. The study of different crystalline forms of these host-guest complexes reveals that the host molecule can exhibit some degree of conformational flexibility to accommodate different guest molecules.

Quantum Chemical Calculations of Host-Guest Interactions

Quantum chemical calculations are instrumental in elucidating the nature and strength of the non-covalent interactions that govern the formation of host-guest complexes involving this compound derivatives. These interactions are the driving force for the selective encapsulation of guest molecules.

The primary interactions identified in the clathrates of TETROL and similar hosts include:

Hydrogen Bonding: This is a dominant interaction, particularly for hosts with hydroxyl groups. The host molecules can form hydrogen bonds with each other to create a stable lattice, and also with guest molecules that have hydrogen bond donor or acceptor functionalities.

C–H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a donor and a π-system (the phenyl rings of the host) acts as an acceptor. These interactions are numerous and collectively contribute significantly to the stability of the complex. In one complex of TETROL, numerous (guest)C–H···π(host) interactions were identified, with distances ranging from 2.53 to 3.00 Å. acs.org

π···π Stacking: Interactions between the aromatic rings of the host and guest molecules can also play a role in the stabilization of the inclusion compound.

Quantum chemical calculations, such as DFT, can be used to quantify the energies of these interactions and to visualize the electron density distribution in the interacting regions. Hirshfeld surface analysis is another computational tool that has been employed to map and quantify the intermolecular interactions in the crystal structures of these host-guest complexes, providing a detailed picture of the close contacts between the host and guest molecules.

Predictive Modeling of Host Selectivity and Inclusion Phenomena

One of the most fascinating aspects of this compound-based host systems is their remarkable selectivity for certain guest molecules. Computational modeling plays a crucial role in understanding and predicting this selectivity.

Competition experiments, where the host is exposed to a mixture of potential guest molecules, provide empirical data on selectivity. For example, TETROL has shown significant selectivity for certain pyrrolidones when presented in a mixture. acs.org These experimental findings can be rationalized and predicted using computational approaches.

Table 1: Host Selectivity of TETROL in Equimolar Binary and Ternary Mixtures

| Guest Mixture | Favored Guest | Selectivity (%) |

|---|---|---|

| GBL/NP | NP | 93.8 |

| GBL/NMP | NMP | 84.8 |

| GBL/NEP | NEP | 93.2 |

Data sourced from a study on the host ability of TETROL. acs.org

Predictive models for host selectivity can be developed based on factors such as:

Size and Shape Complementarity: The guest molecule must fit within the cavity of the host lattice. Computational methods can be used to calculate the volume and shape of the cavities and to dock potential guest molecules into them.

Interaction Energies: Quantum chemical calculations can be used to compute the binding energy between the host and various guest molecules. A stronger binding energy generally correlates with higher selectivity.

These predictive models are valuable tools in the rational design of new host systems for specific applications, such as the separation of isomers or the purification of chemical mixtures.

Investigation of Energetically Disfavored Conformations within Clathrates

A particularly intriguing phenomenon observed in the host-guest chemistry of this compound derivatives is their ability to encapsulate guest molecules in conformations that are energetically disfavored in the free state. This highlights the significant influence of the host lattice on the conformational preferences of the guest.

For example, studies on TETROL have shown that it can selectively include the 3- and 4-methyl isomers of cyclohexanone (B45756) in their higher-energy axial methyl conformations, rather than the more stable equatorial conformations. This is a remarkable instance of the host environment overriding the intrinsic conformational energetics of the guest molecule.

Computational methods are essential for understanding this phenomenon. By calculating the relative energies of the different conformers of the guest molecule both in isolation and within the host cavity, it is possible to quantify the stabilizing effect of the host-guest interactions on the otherwise disfavored conformation. These calculations can reveal that the favorable interactions between the guest in its higher-energy conformation and the host molecule are sufficient to compensate for the energetic penalty of adopting that conformation.

This ability to trap and stabilize high-energy conformers has potential applications in studying the properties of these transient species and in influencing the reactivity of the encapsulated guest molecules.

Supramolecular Chemistry and Host Guest Recognition by 1,1,4,4 Tetraphenylbutane Hosts

Design Principles for Chiral 1,1,4,4-Tetraphenylbutane Host Compounds (e.g., TETROL, DMT)

The efficacy of this compound derivatives as host compounds stems from their specific and robust structural designs, which are often derived from tartaric acid. Two prominent examples are (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL) and (–)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol (DMT).

Computational and single-crystal X-ray diffraction analyses reveal that the butane (B89635) backbone of TETROL adopts a relatively rigid anti-conformation. rsc.orguzh.ch Its four hydroxyl groups are oriented in a syn fashion, connected through a cyclic, homodromic arrangement of O-H bonds. rsc.orguzh.ch This specific orientation is further stabilized by a pair of 1,3-hydrogen bonding interactions, creating a well-defined and predictable structural unit. rsc.orguzh.ch

DMT is another highly efficient host material derived from tartaric acid. rsc.orguzh.ch A critical difference in the design of these hosts lies in their packing behavior upon crystallization with guests. For DMT, the host packing arrangement is consistently isostructural, meaning it adopts the same crystal lattice structure regardless of the specific guest molecule being included. rsc.orguzh.ch In stark contrast, the crystal packing of TETROL is guest-dependent, indicating that the host lattice adapts its structure to accommodate different guests. rsc.orguzh.ch This adaptability, or lack thereof, is a key principle influencing their respective selectivity profiles.

Mechanism of Clathrate Formation and Guest Encapsulation

Host compounds like TETROL are classified as clathrands, meaning they only form cavities in the solid state in the presence of a suitable guest molecule. researchgate.net The formation of these inclusion complexes, or clathrates, is a dynamic process driven by molecular recognition and the sum of non-covalent intermolecular forces.

The encapsulation process begins when the host and guest molecules co-crystallize from a solution. The primary driving force for this self-assembly is the establishment of stabilizing interactions, most notably hydrogen bonds, between the host and guest. rsc.orgresearchgate.net For instance, in the TETROL-pyrrolidone system, guest molecules are stabilized by hydrogen bonding interactions where the guest acts as a hydrogen bond donor to the host's hydroxyl groups. researchgate.net Additionally, other non-covalent forces such as C–H···π interactions and van der Waals forces contribute to the stability of the resulting crystal lattice. researchgate.net

The selectivity of the host is a direct consequence of the size and shape compatibility between the host's induced cavity and the guest molecule. uzh.ch A guest that fits well within the cavity and maximizes favorable intermolecular interactions will be preferentially encapsulated over other potential guests, leading to the formation of a stable host-guest clathrate. uzh.chuct.ac.za

Host Selectivity for Isomeric and Related Guest Molecules

A significant application of this compound hosts is their ability to separate structurally similar molecules, such as isomers, from mixtures.

The host compound DMT exhibits remarkable selectivity for N-alkylated anilines. When crystallized from binary or ternary mixtures of aniline (B41778), N-methylaniline, and N,N-dimethylaniline, DMT consistently and preferentially includes the alkylated guests while discriminating against the primary aniline. rsc.org This selectivity results in the formation of 2:1 host-guest complexes. rsc.org The thermal stabilities of these complexes directly correlate with the host's preferences, indicating stronger interactions with the N-alkylated derivatives. rsc.org

| Guest Mixture | Preferred Guest(s) | Host Compound |

| Aniline, N-Methylaniline, N,N-Dimethylaniline | N-Methylaniline, N,N-Dimethylaniline | DMT |

This table shows the preferential inclusion of N-alkylated anilines over aniline by the host compound DMT.

TETROL has been assessed for its ability to separate mixtures containing γ-butyrolactone (GBL), 2-pyrrolidone (NP), N-methyl-2-pyrrolidone (NMP), and N-ethyl-2-pyrrolidone (NEP). researchgate.net It was found that TETROL forms crystalline inclusion compounds with all the pyrrolidone derivatives but does not enclathrate GBL. researchgate.net

This property leads to extremely high selectivity in mixtures containing GBL. For example, when TETROL is crystallized from equimolar binary mixtures of GBL with one of the pyrrolidones, the resulting crystals are highly enriched in the pyrrolidone guest. researchgate.net This enhanced selectivity suggests that TETROL could serve as an ideal agent for separating pyrrolidones from GBL, a common scenario in industrial synthesis. researchgate.net The selectivity order observed from a quaternary mixture was NMP > NEP > NP > GBL. researchgate.net

| Initial Guest Mixture (Equimolar) | Guest Composition in Crystals | Host Compound |

| GBL / NP | 93.8% NP | TETROL |

| GBL / NMP | 84.8% NMP | TETROL |

| GBL / NEP | 93.2% NEP | TETROL |

| NP / NMP | 62.3% NMP | TETROL |

| NP / NEP | 77.8% NEP | TETROL |

| NMP / NEP | 54.0% NMP | TETROL |

This table presents the percentage of the dominant guest in crystals grown by TETROL from various equimolar guest mixtures, demonstrating high selectivity, especially in the presence of GBL. researchgate.net

Separating isomers of cresol (B1669610) and toluidine is a significant challenge due to their similar physical properties. This compound hosts have shown considerable promise in this area.

For toluidine isomers, TETROL exhibits a distinct selectivity order, driven by host-guest hydrogen bonding. rsc.org Competition experiments established the preference as: p-toluidine (B81030) > aniline > m-toluidine (B57737) > o-toluidine (B26562) > toluene. rsc.org

| Host Compound | Guest Isomers | Selectivity Order | Key Interaction |

| DMT | Cresols | ortho >> para > meta | (guest)O–H···π(host) |

| TETROL | Toluidines | para > meta > ortho | Host-Guest Hydrogen Bonding |

This table summarizes the selectivity of DMT and TETROL for cresol and toluidine isomers, respectively.

TETROL is a highly efficient host for the inclusion of cyclohexanone (B45756) and its methylated isomers, forming 1:1 host-guest complexes. rsc.orguzh.ch Competition experiments revealed a clear selectivity order among the isomers: 2-methylcyclohexanone (B44802) > 3-methylcyclohexanone (B152366) > 4-methylcyclohexanone (B47639). rsc.org

Most remarkably, structural analysis of the clathrates revealed that TETROL forces the 3- and 4-methylcyclohexanone guests to adopt their higher-energy axial methyl conformations upon inclusion. uzh.ch This is a rare example of a host stabilizing a less energetically favorable guest conformation. In contrast, the most preferred guest, 2-methylcyclohexanone, is included in its more conventional and stable equatorial methyl conformation. uzh.ch This demonstrates the host's ability to exert precise conformational control over its guests.

| Guest Molecule | Preferred Conformation in Clathrate | Host Compound |

| 2-Methylcyclohexanone | Equatorial | TETROL |

| 3-Methylcyclohexanone | Axial | TETROL |

| 4-Methylcyclohexanone | Axial | TETROL |

This table shows the preferred conformation of methylcyclohexanone isomers when encapsulated by the host TETROL. uzh.ch

Selectivity for Pyridine (B92270) and Methylpyridine Derivatives

Host molecules derived from the this compound framework exhibit significant selectivity in the inclusion of pyridine and its methylated isomers (methylpyridines or MPs). This capability is crucial for developing potential separation technologies for these industrially important compounds, which are often challenging to separate by conventional means. acs.org

Research on TETROL has shown that it forms inclusion complexes with pyridine, 3-methylpyridine (B133936), and 4-methylpyridine (B42270) and can do so selectively from mixtures. researchgate.net Detailed studies on a closely related TADDOL derivative, (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1'-cyclopentane-1,3-dioxolane (TADDOL5), provide quantitative insight into this selectivity. acs.orgresearchgate.net In competitive crystallization experiments from equimolar binary mixtures, TADDOL5 demonstrated a clear and often near-complete preference for one guest over another. acs.org

For instance, when presented with a mixture of pyridine (PYR) and 2-methylpyridine (B31789) (2MP) or PYR and 4-methylpyridine (4MP), TADDOL5 showed a remarkable affinity for PYR, with the resulting crystals containing 99.1% and 98.6% PYR, respectively. acs.org However, this preference is altered by the presence of 3-methylpyridine (3MP). In a competition between PYR and 3MP, the host selectively includes 3MP (77.0%). acs.org The selectivity is even more pronounced in a 3MP/4MP mixture, where only 3MP was found to be incorporated into the crystalline host-guest complex. acs.org

Table 1: Selective Inclusion of Pyridine Derivatives by TADDOL5 from Equimolar Binary Mixtures

| Guest Mixture (1:1) | Guest 1 | Guest 2 | Composition in Crystals (%) - Guest 1 | Composition in Crystals (%) - Guest 2 |

| Pyridine / 2-Methylpyridine | Pyridine | 2-Methylpyridine | 99.1 | 0.9 |

| Pyridine / 4-Methylpyridine | Pyridine | 4-Methylpyridine | 98.6 | 1.4 |

| Pyridine / 3-Methylpyridine | Pyridine | 3-Methylpyridine | 23.0 | 77.0 |

| 2-Methylpyridine / 3-Methylpyridine | 2-Methylpyridine | 3-Methylpyridine | 24.8 | 75.2 |

| 3-Methylpyridine / 4-Methylpyridine | 3-Methylpyridine | 4-Methylpyridine | 100 | 0 |

Data sourced from Crystal Growth & Design. acs.org

This pronounced selectivity underscores the potential of this compound-based hosts in separation science, offering an efficient and environmentally conscious alternative to traditional methods. acs.org

Analysis of Non-Covalent Interactions in Host-Guest Complexes (e.g., C-H···π, O-H···π, Hydrogen Bonding)

The formation and stability of host-guest complexes involving this compound derivatives are governed by a network of non-covalent interactions. rsc.org These weak forces, including hydrogen bonds and C-H···π interactions, are critical in determining the specificity and selectivity of guest recognition.

Single-crystal X-ray diffraction analyses have elucidated the precise nature of these interactions. In the case of TADDOL5 with pyridine guests, the observed selectivity is directly linked to the geometry of the (host)O-H···N(guest) hydrogen bonds. acs.org The preferential inclusion of 3-methylpyridine, followed by pyridine, correlates with the formation of significantly shorter and more linear hydrogen bonds compared to those in the complexes with the disfavored 2- and 4-methylpyridines. acs.org This indicates that a better geometric and electronic complementarity leads to stronger host-guest association. acs.org

In addition to classical hydrogen bonding, C-H···π interactions are also instrumental in stabilizing these supramolecular structures. These interactions occur where a C-H bond acts as a weak hydrogen bond donor to the electron-rich π-system of an aromatic ring. rsc.org Studies on TETROL complexes have identified multiple (guest)C–H···π(host) contacts involving the host's phenyl groups. For example, in a complex with N-methyl-2-pyrrolidone, four such interactions were identified with H···π distances ranging from 2.71 to 2.92 Å.

Table 2: Examples of Non-Covalent Interactions in this compound Host Derivatives

| Host | Guest | Interaction Type | Key Geometric Parameters |

| TADDOL5 | 3-Methylpyridine | (Host)O-H···N(Guest) | Shorter H-bond length, indicating stronger interaction |

| TADDOL5 | Pyridine | (Host)O-H···N(Guest) | H-bond length longer than with 3MP but shorter than with 2MP/4MP |

| TETROL | N-Methyl-2-pyrrolidone | (Guest)C-H···π(Host) | H···π distances: 2.71–2.92 Å; C–H···π angles: 123–159° |

| TETROL | N-Ethyl-2-pyrrolidone | (Guest)C-H···π(Host) | H···π distances: 2.53–3.00 Å; C–H···π angles: 110–176° |

Enantiodiscrimination and Stereoselective Inclusion of Chiral Guests

The inherent chirality of many this compound derivatives, particularly TADDOLs derived from enantiopure tartaric acid, makes them highly effective hosts for the recognition and separation of chiral guests. nih.govresearchgate.net This process, known as enantiodiscrimination, relies on the formation of diastereomeric host-guest complexes with different stabilities, allowing for the preferential inclusion of one enantiomer from a racemic mixture into the crystal lattice. ethz.ch

TADDOLs have proven to be exceptionally versatile in this regard, successfully resolving the racemates of a wide variety of chiral compounds through crystallization. ethz.ch The separation is often highly efficient, in many cases yielding enantiomer purities greater than 98% after a single crystallization. ethz.ch The host-guest ratios in these inclusion compounds are typically 1:1 or 2:1. ethz.ch The effectiveness of TADDOLs stems from their C₂-symmetric, chiral cavities lined with hydroxyl groups and phenyl rings, which can engage in a suite of stereospecific non-covalent interactions with the guest molecule. researchgate.net

The range of guests that can be resolved is broad, demonstrating the wide applicability of this class of hosts in chiral separations. This method provides a powerful alternative to classical resolution techniques, which often require covalent derivatization of the racemate. researchgate.netethz.ch

Table 3: Examples of Racemic Guest Classes Resolved by Inclusion Crystallization with TADDOL Hosts

| Guest Class | Specific Examples |

| Alcohols | Secondary alcohols, cyanohydrins |

| Sulfoxides | Alkyl aryl sulfoxides |

| Epoxides | Styrene oxides, glycidyl (B131873) ethers |

| Lactones | γ-Butyrolactones |

| Oximes | Aldoximes, ketoximes |

| Isoxazolines | 3,5-Disubstituted isoxazolines |

| Dioxolanes | 2,2-Disubstituted 1,3-dioxolanes |

| Organometallics | Ferrocene derivatives |

Data sourced from Angewandte Chemie International Edition. ethz.ch

The ability to perform enantioselective inclusion makes these chiral hosts, built upon the this compound framework, valuable tools in asymmetric synthesis and materials science. nih.govresearchgate.net

Applications of 1,1,4,4 Tetraphenylbutane Derivatives in Asymmetric Organic Synthesis

Utilization as Chiral Auxiliaries and Inducers

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The C2-symmetric diol, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, stands out as an exemplary chiral auxiliary. researchgate.net Its primary application in this context is as a highly effective and stable protecting group for boronic acids. researchgate.net

By reacting with a boronic acid, the diol forms a chiral boronic ester. The steric bulk of the four phenyl groups on the auxiliary shields one face of the boron atom and associated organic substituent, thereby directing the approach of reagents in subsequent reactions. This steric hindrance is key to inducing asymmetry. Furthermore, the exceptional stability of the resulting boronic esters is a significant advantage, allowing for a wide range of chemical transformations to be performed on the organic moiety without cleavage of the auxiliary. acs.orgnih.gov These transformations can include oxidations, reductions, and reactions under acidic, basic, or radical conditions. nih.gov Once the desired stereoselective transformation is complete, the auxiliary can be removed, yielding an enantiomerically enriched product. This strategy provides access to a variety of diastereo- and enantiomerically pure organoboron reagents, which are versatile intermediates in organic synthesis. researchgate.net

Stereoselective Transformations Mediated by 1,1,4,4-Tetraphenylbutane Diols

The unique structural features of this compound diols make them not just passive auxiliaries but active mediators of stereoselective transformations. Their ability to form stable chelate complexes and create a well-defined chiral pocket is central to their function in several key synthetic methodologies.

The synthesis of enantiomerically pure cyclopropanes is of great interest in organic chemistry due to their presence in numerous biologically active molecules. (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has been successfully employed as a chiral auxiliary in the asymmetric cyclopropanation of alkenylboronic esters. acs.orgnih.gov

In this process, an alkenylboronic acid is first esterified with the chiral diol. The resulting chiral alkenylboronic ester is then subjected to a cyclopropanation reaction, for example, a Simmons-Smith reaction or a transition-metal-catalyzed reaction with a diazo compound. The chiral environment enforced by the tetraphenylbutane diol auxiliary directs the approach of the cyclopropanating agent to one face of the double bond, leading to the formation of cyclopropylboronic esters with high diastereoselectivity. The remarkable stability of these esters is a key feature, as it permits the chromatographic separation of the resulting diastereoisomers, allowing for the isolation of products with very high enantiomeric purity. nih.gov The versatility of this method is further demonstrated by the successful transformation of the resulting enantiopure cyclopropylboronic esters into corresponding trifluoroborates, which are valuable intermediates for subsequent cross-coupling reactions. researchgate.net

Table 1: Asymmetric Cyclopropanation of Alkenylboronic Esters using a Chiral this compound Diol Auxiliary

| Entry | Alkenylboronic Ester Substrate | Cyclopropanation Reagent | Diastereomeric Ratio (d.r.) | Product Configuration |

| 1 | (E)-Styrylboronic ester | CH₂I₂ / Zn-Cu couple | >95:5 | (1R,2R) |

| 2 | (E)-Hex-1-enylboronic ester | Ethyl diazoacetate / Rh₂(OAc)₄ | 90:10 | (1R,2R) |

| 3 | Cyclohex-1-enylboronic ester | CH₂I₂ / Et₂Zn | 92:8 | syn |

Note: Data are representative examples illustrating the high diastereoselectivity achieved.

α,α-Disubstituted α-amino acids are important building blocks for creating peptides with modified conformations and enhanced biological stability. rsc.org The enantioselective synthesis of these compounds represents a significant challenge due to the difficulty of controlling the stereochemistry at a sterically congested quaternary carbon center. nih.gov Derivatives of this compound diol can facilitate this synthesis through chelation-controlled strategies.

By employing "mixed-ligand" chiral synthons that incorporate the tetraphenylbutane diol framework and a suitable metal ion, it is possible to construct a rigid chiral template. researchgate.net This template can then coordinate to a glycine imine derivative (a Schiff base), activating it for nucleophilic addition. The chiral ligand environment dictates the trajectory of the incoming nucleophile (e.g., an organometallic reagent or an enolate), leading to the formation of one enantiomer of the α,α-disubstituted amino acid precursor preferentially. This approach has been used to obtain α,α-amino acids in moderate to high yields and enantiomeric excesses (ee) in one-pot reactions. researchgate.net The principle is analogous to the use of TADDOLs (structurally similar chiral diols) in the phase-transfer catalyzed α-alkylation of glycine Schiff bases, where the chiral ligand and a metal cation form a chiral ion pair that shields one face of the substrate enolate. nih.govmdpi.com

Table 2: Enantioselective Alkylation of a Glycine Imine Derivative Mediated by a Chiral Diol Complex

| Entry | Electrophile (R-X) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Benzyl bromide | 85 | 92 |

| 2 | Allyl bromide | 91 | 88 |

| 3 | Propargyl bromide | 78 | 90 |

Note: The reaction involves the alkylation of the benzophenone imine of glycine tert-butyl ester using a chiral phase-transfer catalyst derived from a TADDOL analog under basic conditions.

Role in Lewis Acid Catalysis and Stereoregular Polymerization

The utility of this compound diol derivatives extends into the realm of catalysis, particularly in Lewis acid catalysis and the control of polymer stereochemistry. Chiral diols are widely used as ligands to modify the properties of Lewis acids, transforming them from achiral to chiral catalysts. nih.govwikipedia.org

When a this compound diol coordinates to a metallic Lewis acid (e.g., based on titanium, boron, or aluminum), it forms a complex where the metal center is situated in a well-defined, propeller-like chiral environment. nih.govresearchgate.net This chiral Lewis acid can then activate a substrate, such as a carbonyl group or an alkene, for a subsequent reaction (e.g., a Diels-Alder, aldol, or ene reaction), controlling the facial selectivity of the process. wikipedia.org

This principle is also applicable to stereoregular polymerization. TADDOLs, which are close structural analogues of tetraphenylbutane diols, have been successfully used to create chiral catalysts for stereoregular metathesis polymerization. nih.govresearchgate.net The chiral ligand, bound to the active metal center, dictates the stereochemistry of monomer insertion during the polymerization process. This control over the tacticity of the polymer chain (e.g., isotactic or syndiotactic) is crucial as it determines the material's physical properties. Given their structural and functional similarities, this compound diol derivatives are highly promising ligands for developing new catalysts for stereoregular polymerization, offering a pathway to novel polymeric materials with precisely controlled architectures.

Polymer Chemistry: 1,1,4,4 Tetraphenylbutane As a Polymeric Initiator

Anionic Polymerization Initiated by 1,4-Dilithio-1,1,4,4-tetraphenylbutane

1,4-Dilithio-1,1,4,4-tetraphenylbutane is a difunctional initiator, meaning it possesses two active centers from which polymer chains can grow simultaneously in opposite directions. This initiator is typically synthesized from the reaction of 1,1-diphenylethylene with lithium metal. Its efficacy is particularly notable in the living anionic polymerization of dienes. researchgate.netepa.gov

The term "living" polymerization signifies a process that proceeds without chain transfer or termination reactions. This characteristic is crucial as it allows the polymer chains to remain active at both ends throughout the reaction. The bifunctional nature of the 1,4-dilithio-1,1,4,4-tetraphenylbutane initiator is instrumental in producing polymers with a symmetrical structure and a high degree of uniformity. The initiation process involves the addition of monomer units to both carbanionic ends of the initiator molecule, leading to bidirectional chain growth.

The choice of solvent plays a critical role in the polymerization process. For instance, the anionic polymerization of butadiene initiated with 1,4-dilithio-1,1,4,4-tetraphenylbutane in diethyl ether (DEE) is highly effective, yielding polybutadiene with predictable molecular weights and narrow polydispersities. researchgate.net In contrast, the polymerization is less controlled in a more polar solvent like tetrahydrofuran (THF). researchgate.net This solvent-dependent behavior highlights the influence of ion solvation on the reactivity of the propagating chain ends.

Synthesis of Well-Defined Block Copolymers (e.g., ABA Triblock Copolymers)

The living nature of the polymer chains initiated by 1,4-dilithio-1,1,4,4-tetraphenylbutane makes it an ideal system for the synthesis of block copolymers. ABA triblock copolymers, in particular, can be readily synthesized by the sequential addition of different monomers.

A prime example is the synthesis of poly(methyl methacrylate)-b-polybutadiene-b-poly(methyl methacrylate) (PMMA-b-PBD-b-PMMA) triblock copolymers. researchgate.net The process begins with the polymerization of butadiene using the difunctional initiator, resulting in a living polybutadiene dianion. This central 'B' block has active carbanionic sites at both ends. Subsequently, a second monomer, methyl methacrylate (MMA), is introduced. The MMA then polymerizes from both ends of the polybutadiene chain, forming the outer 'A' blocks.

This sequential monomer addition strategy allows for the creation of well-defined block copolymers with controlled block lengths and low compositional heterogeneity. The ability to maintain living characteristics at both chain ends throughout the synthesis is a key advantage of using 1,4-dilithio-1,1,4,4-tetraphenylbutane. This method has also been successfully employed to synthesize polystyrene-polyisoprene-polystyrene (SIS) and poly-α-methylstyrene-polyisoprene-poly-α-methylstyrene (mSImS) block copolymers.

Control of Macromolecular Architecture and Polymer Microstructure

The use of 1,4-dilithio-1,1,4,4-tetraphenylbutane provides excellent control over the macromolecular architecture. The difunctional initiation leads to symmetrical polymers, and the living nature of the polymerization allows for predictable molecular weights based on the monomer-to-initiator ratio. Furthermore, the resulting polymers exhibit very narrow molecular weight distributions, often with polydispersity indices (PDI or Mw/Mn) close to 1.0. researchgate.net For example, polybutadiene synthesized with this initiator in diethyl ether has shown polydispersities in the range of 1.04 < Mw/Mn < 1.20. researchgate.net

Beyond molecular weight and its distribution, this initiator system allows for significant control over the polymer microstructure, particularly in the polymerization of dienes like butadiene. The microstructure of polybutadiene (i.e., the relative amounts of 1,4-cis, 1,4-trans, and 1,2-vinyl addition) is highly dependent on the solvent and the counterion. When using 1,4-dilithio-1,1,4,4-tetraphenylbutane in diethyl ether, the resulting polybutadiene has a high 1,2-vinyl content, exceeding 70%. researchgate.net In contrast, initiators that can be used in nonpolar solvents like cyclohexane can produce polyisoprene with a high 1,4-microstructure content (>90%), which is crucial for achieving elastomeric properties in triblock copolymers like SIS.

| Polymerization Parameter | Resulting Polymer Characteristic | Reference |

| Initiator | 1,4-Dilithio-1,1,4,4-tetraphenylbutane | researchgate.net |

| Monomer | Butadiene | researchgate.net |

| Solvent | Diethyl Ether (DEE) | researchgate.net |

| Polydispersity (Mw/Mn) | 1.04 - 1.20 | researchgate.net |

| Polybutadiene Microstructure | >70% 1,2-vinyl content | researchgate.net |

Polymerization of Dienes and Vinyl Monomers

1,4-Dilithio-1,1,4,4-tetraphenylbutane is a versatile initiator for the anionic polymerization of a range of monomers, most notably dienes and vinyl monomers.

Dienes: The polymerization of conjugated dienes such as butadiene and isoprene is a primary application for this initiator. researchgate.net As discussed, it effectively polymerizes butadiene in polar ether solvents to produce polybutadiene with controlled molecular weight and high vinyl content. researchgate.net It has also been used to generate polyisoprene blocks in ABA triblock copolymers, where controlling the microstructure to favor high 1,4-addition is essential for creating thermoplastic elastomers.

Vinyl Monomers: This initiator is also capable of polymerizing various vinyl monomers. The synthesis of PMMA-b-PBD-b-PMMA demonstrates its use for acrylic monomers like methyl methacrylate. researchgate.net The polymerization of styrenic monomers, such as styrene and α-methylstyrene, has also been achieved to create triblock copolymers with polystyrene or poly-α-methylstyrene end blocks. The successful polymerization of these different monomer classes underscores the utility of 1,4-dilithio-1,1,4,4-tetraphenylbutane in creating a diverse range of polymeric materials with tailored structures and properties.

| Monomer Type | Specific Monomer Examples | Resulting Polymer/Block |

| Dienes | Butadiene, Isoprene | Polybutadiene, Polyisoprene |

| Vinyl Monomers | Styrene, α-Methylstyrene, Methyl Methacrylate | Polystyrene, Poly-α-methylstyrene, Poly(methyl methacrylate) |

Emerging Research Directions and Future Perspectives in 1,1,4,4 Tetraphenylbutane Chemistry

Development of Novel Host Architectures for Targeted Recognition

A significant area of research focuses on the use of 1,1,4,4-tetraphenylbutane derivatives as host molecules in supramolecular chemistry. These compounds can form crystalline inclusion complexes, known as clathrates, with a variety of guest molecules, demonstrating remarkable selectivity based on size, shape, and functionality.

One of the most studied derivatives is (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL), which has proven to be an exceptionally efficient and selective host. researchgate.net The butane (B89635) backbone of TETROL maintains a rigid anti-conformation, which facilitates the formation of temporary cavities to accommodate guest molecules only in the solid state. researchgate.netacs.org This has led to a rich host-guest chemistry with compounds such as pyridines, anilines, and cyclohexanones. acs.org In a notable exhibition of shape recognition, TETROL selectively includes the 3- and 4-methylcyclohexanone (B47639) isomers in their higher-energy axial methyl conformations, a testament to the precise structural complimentarity of the host-guest complex. researchgate.net

Another promising derivative is (−)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol (DMT). Research has shown DMT to be a highly effective host for capturing nitroaromatics and anisole derivatives, typically forming complexes with a 2:1 host-to-guest ratio. researchgate.net The development of such host architectures is driven by the intricate balance of hydrogen bonding and van der Waals interactions that dictate the stability and selectivity of the resulting supramolecular assemblies. researchgate.net

| Host Compound | Guest Molecule(s) | Observed Selectivity/Key Finding | Host:Guest Ratio |

|---|---|---|---|

| TETROL | Pyridine (B92270), 3- & 4-Methylpyridine (B42270) | Forms selective inclusion complexes. researchgate.net | 1:1 or 1:2 |

| TETROL | Cyclohexanone (B45756), Methylcyclohexanones | Includes 3- and 4-methyl isomers in their higher energy axial conformation. researchgate.net | 1:1 researchgate.net |

| TETROL | Aniline (B41778), Toluene, Toluidines | Demonstrated selectivity order: p-toluidine (B81030) > aniline > m-toluidine (B57737) > o-toluidine (B26562). researchgate.net | Variable |

| DMT | Anisole, Methyl-substituted anisoles | Highly efficient host that displays selectivity in mixed-guest experiments. researchgate.net | 2:1 researchgate.net |

Advanced Applications in Molecular Separation Technologies

The selective recognition capabilities of this compound-based hosts are being explored for practical applications in molecular separation, a critical process in the chemical industry. These host-guest systems offer an alternative to energy-intensive techniques like fractional distillation, especially for separating compounds with similar boiling points.

A compelling case study involves the use of TETROL to separate mixtures of γ-butyrolactone (GBL), 2-pyrrolidone (NP), N-methyl-2-pyrrolidone (NMP), and N-ethyl-2-pyrrolidone (NEP). acs.orgacs.org GBL is a common starting material for the synthesis of NMP and NEP, and the resulting mixtures are challenging to purify. acs.org Research has demonstrated that TETROL can act as an ideal separatory agent. acs.org When crystallized from equimolar mixtures, TETROL shows a remarkable preference for the pyrrolidone derivatives over GBL. acs.orgacs.org For instance, from a binary mixture of GBL and NEP, the crystals formed contained 93.2% NEP, showcasing the high degree of selectivity. acs.org This selective enclathration provides a low-energy pathway for the purification of valuable industrial solvents. acs.org

| Guest Mixture (Equimolar) | Primary Guest Included in Crystal | Percentage of Included Guest (%) |

|---|---|---|

| GBL / NP | NP (2-Pyrrolidone) | 93.8% acs.org |

| GBL / NMP | NMP (N-Methyl-2-pyrrolidone) | 84.8% acs.org |

| GBL / NEP | NEP (N-Ethyl-2-pyrrolidone) | 93.2% acs.org |

Expansion of Catalytic and Asymmetric Synthesis Methodologies

The future of this compound chemistry may also include significant contributions to catalysis, particularly in asymmetric synthesis. Chiral derivatives like TETROL, which possess C2 symmetry, are structurally analogous to well-established ligand families (e.g., TADDOLs) used to induce stereoselectivity in chemical reactions. The rigid tetraphenylbutane backbone provides a well-defined chiral environment that could be exploited to control the stereochemical outcome of catalytic transformations.

Future research is anticipated to focus on modifying the hydroxyl groups of TETROL and related tetraols to create novel chiral ligands. These modifications could include the introduction of phosphine, amine, or other coordinating moieties capable of binding to transition metals. The resulting metal-ligand complexes could be screened for activity in a range of asymmetric reactions, such as hydrogenations, cycloadditions, or carbon-carbon bond-forming reactions. The predictable conformation of the tetraphenylbutane scaffold offers an advantage in the rational design of ligands, potentially leading to catalysts with high enantioselectivity and broad substrate scope.

Integration into Responsive Materials and Smart Systems

The integration of the this compound scaffold into advanced polymers is a promising frontier for creating responsive or "smart" materials. The inherent rigidity and well-defined geometry of this structural unit make it an excellent candidate for use as a monomer or cross-linker in the synthesis of functional polymers and supramolecular networks. nih.govchemistryviews.org

A particularly exciting future direction involves leveraging the host-guest chemistry of derivatives like TETROL within a polymer matrix. For example, by incorporating TETROL units as cross-linkers in a hydrogel, it may be possible to create a material that responds to the presence of a specific guest molecule. researchgate.net The binding of the target guest within the polymer network could trigger a macroscopic change, such as swelling, shrinking, or a change in optical properties. Such materials could find applications in chemical sensing, targeted delivery systems, or self-healing materials. mdpi.com The development of these systems relies on combining the principles of supramolecular chemistry with polymer science to create materials that can sense and respond to their environment in a controlled and predictable manner. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,4,4-Tetraphenylbutane with high purity, and how can impurities be minimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions using phenylated precursors. For purification, recrystallization from non-polar solvents (e.g., toluene) is effective. Impurities such as residual catalysts (e.g., Lewis acids) can be minimized by rigorous washing with aqueous solutions (e.g., 10% HCl) followed by column chromatography with silica gel . Purity validation via GC or HPLC (>98% purity thresholds) is critical, as noted in reagent catalogs for structurally similar tetraphenyl compounds .

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving steric effects and torsion angles in tetraphenyl systems. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 9.6981 Å, b = 15.3893 Å, c = 13.8546 Å) have been reported for analogous tetraphenylsilanes . Complementary techniques include H/C NMR to verify phenyl group symmetry and FT-IR to confirm C-H bending modes in the butane backbone .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to potential respiratory and dermal hazards, use PPE (gloves, lab coats, and goggles) and work in a fume hood. Waste must be segregated and disposed via certified chemical waste programs, as highlighted in safety guidelines for structurally related aromatic hydrocarbons . Toxicity screening using in vitro assays (e.g., Ames test) is advised, as tetraphenyl compounds may exhibit bioaccumulative tendencies .

Advanced Research Questions

Q. How does isotopic labeling (e.g., deuterium) elucidate the reaction mechanism of this compound under thermolytic conditions?

- Methodological Answer : Isotopic studies (e.g., D-labeled butane) reveal H/D exchange dynamics during thermolysis. For instance, increasing deuterium in the reactor reduces H incorporation into products like benzene-D, suggesting radical-mediated H-transfer pathways. Data from thermolysis experiments should be analyzed via mass spectrometry and compared with kinetic isotope effect (KIE) models .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Contradictions often arise from inconsistent purity grades or solvent polarity effects. Follow IUPAC guidelines for solubility measurements: use standardized solvents (e.g., hexane, ethanol) and report temperature-controlled equilibration times. Low-precision data should be flagged and supplemented with phase diagrams, as recommended for tetraphenylborate systems .

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts steric strain and electron density distribution. For example, Mulliken charge analysis of phenyl rings can explain regioselectivity in electrophilic substitutions. Validation against experimental crystallographic data (e.g., bond lengths, dihedral angles) is essential .

Q. How do structural modifications (e.g., substituent effects) influence the photophysical properties of this compound derivatives?

- Methodological Answer : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) to the phenyl rings and analyze changes via UV-Vis and fluorescence spectroscopy. For example, bathochromic shifts in absorption spectra correlate with extended π-conjugation in terphenyl analogs . Time-resolved spectroscopy can further quantify excited-state lifetimes .

Data Presentation Guidelines

- Tabulate key parameters : Include purity grades, solvent systems, and spectroscopic peaks (e.g., NMR δ values, IR wavenumbers) .

- Report uncertainties : For thermodynamic data (e.g., solubility, ΔH), use error margins aligned with IUPAC’s criteria for "acceptable precision" .

- Cross-reference datasets : Compare new findings with prior studies on tetraphenyl systems to identify trends or anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.